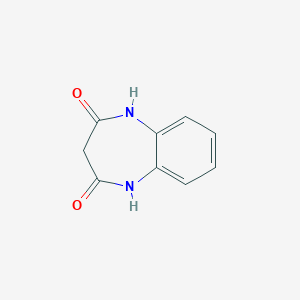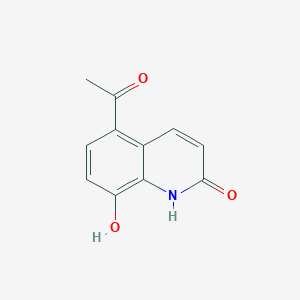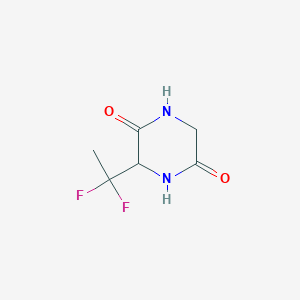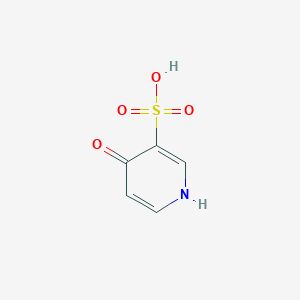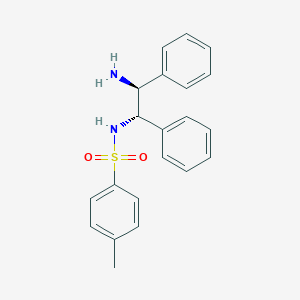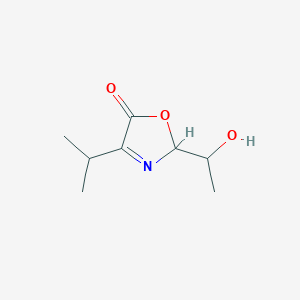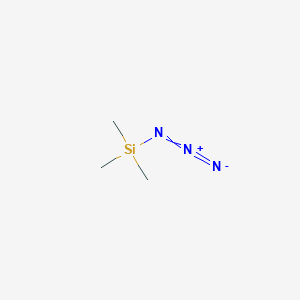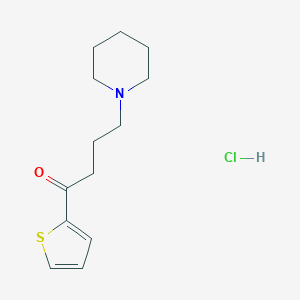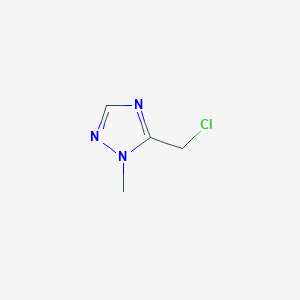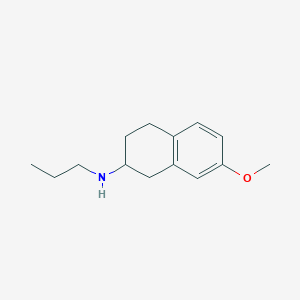
7-Methoxy-N-propyltetralin-2-amine
概要
説明
7-Methoxy-N-propyltetralin-2-amine, also known as 7-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the neurotransmitter serotonin and is structurally similar to other psychedelic compounds such as N,N-Dimethyltryptamine (DMT) and psilocybin. This chemical compound has gained attention in scientific research due to its potential therapeutic benefits.
作用機序
The mechanism of action of 7-Methoxy-N-propyltetralin-2-amine involves the activation of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 7-Methoxy-N-propyltetralin-2-amine results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
生化学的および生理学的効果
7-Methoxy-N-propyltetralin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
The advantages of using 7-Methoxy-N-propyltetralin-2-amine in lab experiments include its unique mechanism of action and potential therapeutic benefits. However, there are also limitations to using this chemical compound in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Another limitation is the lack of research on its long-term effects and potential side effects.
将来の方向性
There are several future directions for research on 7-Methoxy-N-propyltetralin-2-amine. One direction is to study its potential therapeutic benefits in the treatment of mental health disorders such as depression, anxiety, and addiction. Another direction is to study its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Additionally, more research is needed on the long-term effects and potential side effects of using this chemical compound.
科学的研究の応用
7-Methoxy-N-propyltetralin-2-amine has been studied for its potential therapeutic benefits in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have a unique mechanism of action that involves the activation of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
特性
CAS番号 |
148258-42-8 |
|---|---|
製品名 |
7-Methoxy-N-propyltetralin-2-amine |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
InChIキー |
RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
正規SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

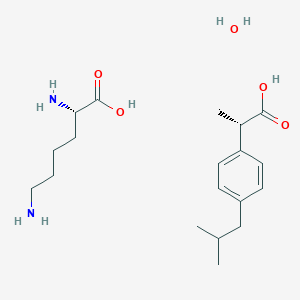
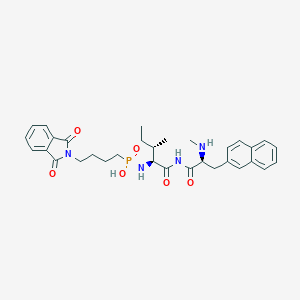
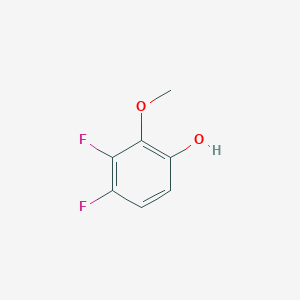
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
